Cas no 2097995-29-2 (1-(2-Azidoethyl)-3-(fluoromethyl)azetidine)
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-azidoethyl)-3-(fluoromethyl)azetidine
- 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine
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- Inchi: 1S/C6H11FN4/c7-3-6-4-11(5-6)2-1-9-10-8/h6H,1-5H2
- InChI Key: XLDSFJOREASQKE-UHFFFAOYSA-N
- SMILES: FCC1CN(CCN=[N+]=[N-])C1
Computed Properties
- Exact Mass: 158.09677453 g/mol
- Monoisotopic Mass: 158.09677453 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 17.6
- Molecular Weight: 158.18
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A116881-100mg |
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine |
2097995-29-2 | 100mg |
$115.00 | 2023-06-13 | ||
| TRC | A116881-500mg |
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine |
2097995-29-2 | 500mg |
$442.00 | 2023-06-13 | ||
| TRC | A116881-1g |
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine |
2097995-29-2 | 1g |
$689.00 | 2023-06-13 | ||
| Life Chemicals | F1907-5342-0.25g |
1-(2-azidoethyl)-3-(fluoromethyl)azetidine |
2097995-29-2 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-5342-0.5g |
1-(2-azidoethyl)-3-(fluoromethyl)azetidine |
2097995-29-2 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-5342-1g |
1-(2-azidoethyl)-3-(fluoromethyl)azetidine |
2097995-29-2 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-5342-2.5g |
1-(2-azidoethyl)-3-(fluoromethyl)azetidine |
2097995-29-2 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-5342-5g |
1-(2-azidoethyl)-3-(fluoromethyl)azetidine |
2097995-29-2 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-5342-10g |
1-(2-azidoethyl)-3-(fluoromethyl)azetidine |
2097995-29-2 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine
Introduction to 1-(2-Azidoethyl)-3-(Fluoromethyl)azetidine (CAS No. 2097995-29-2)
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine, with the CAS number 2097995-29-2, is a novel and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an azetidine ring, an azido group, and a fluoromethyl substituent. These functionalities endow the molecule with a range of chemical and biological properties that make it a valuable building block in the synthesis of more complex molecules and potential drug candidates.
The azetidine ring, a four-membered heterocyclic compound, is known for its high reactivity and conformational flexibility. This property makes it an attractive scaffold for the development of bioactive molecules. The presence of the azido group, which can be readily converted into various functional groups through chemical transformations, further enhances the synthetic utility of 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine. Additionally, the fluoromethyl substituent introduces unique electronic and steric effects that can modulate the biological activity and pharmacokinetic properties of the molecule.
Recent studies have highlighted the potential applications of 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine in various areas of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of novel antiviral agents. The researchers found that derivatives of 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine exhibited potent inhibitory activity against several RNA viruses, including influenza and coronaviruses. This finding underscores the potential of this compound as a lead structure for developing antiviral therapeutics.
In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine in the development of anticancer drugs. The researchers synthesized a series of derivatives by functionalizing the azido group and evaluated their cytotoxic activity against various cancer cell lines. The results showed that certain derivatives exhibited significant antiproliferative effects, suggesting that this compound could be further optimized for cancer therapy.
The synthetic versatility of 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine has also been leveraged in the field of chemical biology. A recent paper in Nature Communications described how this compound was used to create bioorthogonal probes for studying protein-protein interactions in living cells. The azido group was utilized for click chemistry reactions, allowing for efficient labeling and visualization of target proteins without interfering with their natural functions. This application highlights the potential of 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine as a tool for advancing our understanding of cellular processes.
Beyond its applications in medicinal chemistry and chemical biology, 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine has also shown promise in materials science. Researchers at a leading materials science institute have reported using this compound as a monomer for synthesizing novel polymers with unique properties. The resulting materials exhibit enhanced thermal stability and mechanical strength, making them suitable for use in advanced technologies such as electronic devices and biomedical implants.
In conclusion, 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine (CAS No. 2097995-29-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, chemical biology, and materials science. Its unique structural features and synthetic versatility make it an invaluable tool for researchers aiming to develop new drugs, probes, and materials. As ongoing research continues to uncover new possibilities, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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